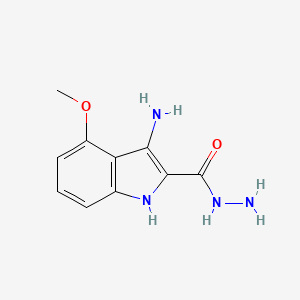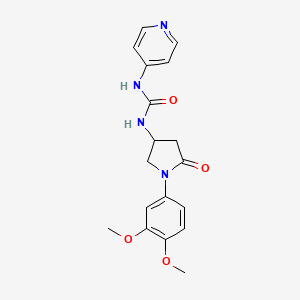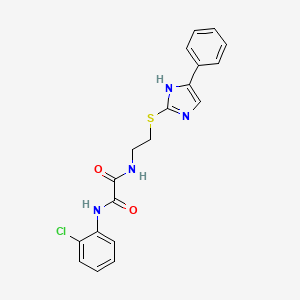
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, commonly known as CPT-OX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPT-OX is a derivative of oxalamide and imidazole, which makes it a unique compound with diverse properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activities
- A study by Dawood et al. (2011) describes the synthesis of compounds similar to N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, which were tested for antiviral activities, particularly against Herpes simplex type-1 (HSV-1). The compounds showed promising results in reducing the number of viral plaques (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Antiallergy Agents
- Hargrave et al. (1983) synthesized a series of compounds, including oxamic acid derivatives, that showed significant antiallergy activity in tests. This research indicates the potential of similar compounds in treating allergy-related conditions (Hargrave, Hess, & Oliver, 1983).
Anticancer Agents
- Gomha et al. (2014) researched novel thiadiazoles and thiazoles incorporating a pyrazole moiety, which showed promising anticancer activity, especially against breast carcinoma cell lines. This suggests the potential application of related compounds in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial Agents
- Desai et al. (2007) synthesized new quinazolines that demonstrated significant antibacterial and antifungal activities. This highlights the potential of similar compounds in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).
Synthesis of Oxalamides
- Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This research provides insight into new methods of synthesizing oxalamides, which can be applied in various pharmaceutical and chemical applications (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Eigenschaften
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c20-14-8-4-5-9-15(14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXACNQPSYKSJBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

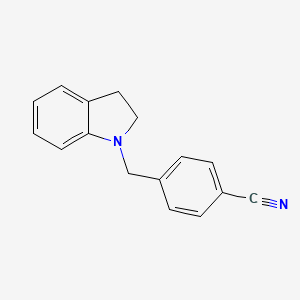
![N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2401742.png)
![N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2401746.png)
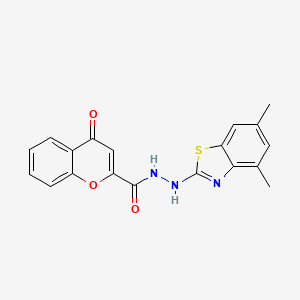
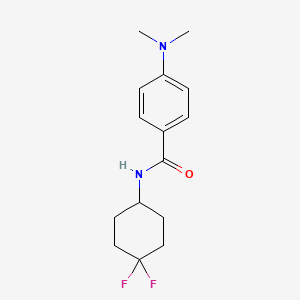
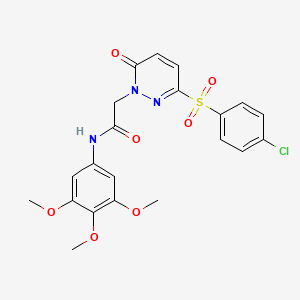
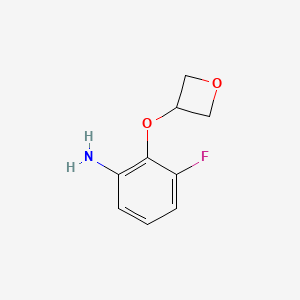
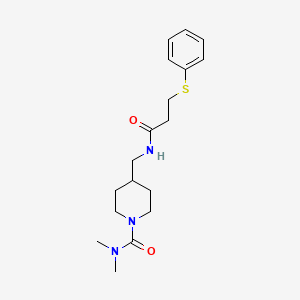
![6-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2401752.png)
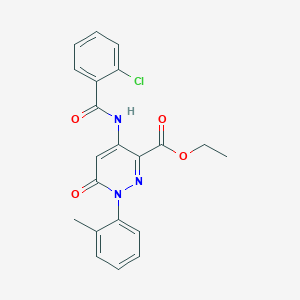
![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)
![5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2401756.png)
